4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline
Brand Name: Vulcanchem
CAS No.: 951905-08-1
VCID: VC2453384
InChI: InChI=1S/C11H7ClF3NO/c1-6-4-9(12)8-5-7(17-11(13,14)15)2-3-10(8)16-6/h2-5H,1H3
SMILES: CC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)Cl
Molecular Formula: C11H7ClF3NO
Molecular Weight: 261.63 g/mol

4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline

CAS No.: 951905-08-1

Cat. No.: VC2453384

Molecular Formula: C11H7ClF3NO

Molecular Weight: 261.63 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline - 951905-08-1

Specification

CAS No. 951905-08-1
Molecular Formula C11H7ClF3NO
Molecular Weight 261.63 g/mol
IUPAC Name 4-chloro-2-methyl-6-(trifluoromethoxy)quinoline
Standard InChI InChI=1S/C11H7ClF3NO/c1-6-4-9(12)8-5-7(17-11(13,14)15)2-3-10(8)16-6/h2-5H,1H3
Standard InChI Key BFAWSTLWKOKDEZ-UHFFFAOYSA-N
SMILES CC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)Cl
Canonical SMILES CC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)Cl

Introduction

Chemical Identity and Structure

Basic Identification

4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline is a heterocyclic compound belonging to the quinoline family. The compound is registered in chemical databases with specific identifiers that facilitate its tracking and reference in scientific literature.

The quinoline backbone consists of a bicyclic structure with a benzene ring fused to a pyridine ring. In this particular derivative, three functional groups are attached to specific positions of the quinoline core: a chlorine atom at position 4, a methyl group at position 2, and a trifluoromethoxy group (OCF₃) at position 6. This arrangement of substituents gives the compound its unique chemical identity and properties.

Chemical Identifiers

The compound can be referenced through various standardized chemical identifiers, which are essential for unambiguous identification in research and industry contexts.

Table 1: Chemical Identifiers of 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline

Identifier TypeValue
PubChem CID15151236
CAS Registry Number951905-08-1
IUPAC Name4-chloro-2-methyl-6-(trifluoromethoxy)quinoline
InChI KeyBFAWSTLWKOKDEZ-UHFFFAOYSA-N
Alternative Names4-Chloro-2-methyl-6-trifluoromethoxyquinoline
Database RegistrationCreated: 2007-02-09; Last Modified: 2025-03-01

These identifiers are crucial for researchers and professionals working with chemical compounds, as they enable precise communication and database searches across different platforms and information systems .

Physicochemical Properties

Fundamental Properties

The physicochemical properties of 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline determine its behavior in various environments and its potential applications in research and development.

Table 2: Key Physicochemical Properties

PropertyValueMethod of Determination
Molecular FormulaC₁₁H₇ClF₃NOStructural analysis
Molecular Weight261.63 g/molComputed by PubChem 2.1
Exact Mass261.0168260 DaComputed by PubChem 2.1
Physical StatePresumed solid at room temperatureBased on similar compounds
ColorNot specifically reported-
OdorNot specifically reported-

The molecular weight and exact mass values are particularly important for analytical chemistry applications, including mass spectrometry identification .

Advanced Physicochemical Parameters

Beyond basic properties, several advanced parameters provide insight into the compound's behavior in biological systems and chemical reactions.

Table 3: Advanced Physicochemical Parameters

ParameterValueSignificance
XLogP3-AA4.4Indicates high lipophilicity
Hydrogen Bond Donor Count0Limited hydrogen bond donation capacity
Hydrogen Bond Acceptor Count5Moderate hydrogen bond acceptance capacity
Rotatable Bond Count1Limited conformational flexibility
Topological Polar Surface AreaNot specified in sources-

The high XLogP3-AA value of 4.4 suggests that the compound has significant lipophilicity, which may influence its solubility in various solvents and its ability to penetrate cell membranes. The absence of hydrogen bond donors and the presence of five potential hydrogen bond acceptors indicate specific interaction patterns in chemical and biological systems .

Structural Features and Chemical Reactivity

Key Structural Elements

The structure of 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline can be analyzed in terms of its key functional groups and their positions on the quinoline ring system.

The presence of the trifluoromethoxy group (OCF₃) at position 6 is particularly noteworthy. This group combines the electron-withdrawing properties of fluorine atoms with the connectivity of an ether linkage, creating a distinctive electronic environment in that region of the molecule.

Predicted Reactivity Patterns

While specific experimental reactivity data for 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline is limited in the available search results, its structure allows for informed predictions about its chemical behavior.

The chlorine atom at position 4 is likely susceptible to nucleophilic aromatic substitution reactions, a characteristic often observed in halogenated quinolines. This reactivity pattern is valuable for synthetic chemists who might use this compound as an intermediate in the preparation of more complex molecules.

Comparative Analysis with Related Compounds

Structural Analogs

Several related quinoline derivatives appear in the chemical literature, differing in the nature and position of substituents on the quinoline core.

Table 4: Comparison of 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline with Related Compounds

CompoundKey DifferencesMolecular Weight
4-Chloro-2-methyl-6-(trifluoromethyl)quinolineOCF₃ vs. CF₃ at position 6Differs by 16 g/mol (O atom)
4-Chloro-2-(trifluoromethyl)quinolineLacks methyl at position 2; lacks substituent at position 6231.6 g/mol
4-Chloro-6-methyl-2-(trifluoromethyl)quinolineDifferent arrangement of methyl and CF₃ groupsNot specified in sources

These structural variations, though sometimes subtle, can lead to significant differences in physicochemical properties and biological activities. For instance, the trifluoromethoxy group (OCF₃) in our target compound has different electronic and steric properties compared to the trifluoromethyl group (CF₃) found in some analogs .

Mass spectrometry would confirm the molecular weight and fragmentation pattern, with the exact mass of 261.0168260 Da serving as a reference point for high-resolution measurements .

Chromatographic Behavior

The high lipophilicity of 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline (XLogP3-AA of 4.4) suggests that it would have strong retention on reversed-phase chromatography columns. This property is relevant for analytical method development in contexts where the compound needs to be separated, identified, or quantified in complex mixtures .

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